molecular formula C10H10IN3O B13119548 3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole

3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B13119548
M. Wt: 315.11 g/mol
InChI Key: UPJPMFMYKBLYII-UHFFFAOYSA-N
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Description

3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an iodine atom at the third position and a 3-methoxy-4-methylphenyl group at the fourth position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine or iodine monochloride.

    Attachment of the 3-Methoxy-4-Methylphenyl Group: This step involves a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: The triazole ring can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of a triazole oxide.

Scientific Research Applications

3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole: Similar structure but with the iodine atom at a different position.

    3-Bromo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole: Similar structure with a bromine atom instead of iodine.

    3-Iodo-4-(4-methoxy-3-methylphenyl)-4H-1,2,4-triazole: Similar structure with a different substitution pattern on the phenyl ring.

Uniqueness

3-Iodo-4-(3-methoxy-4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the iodine atom and the 3-methoxy-4-methylphenyl group provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H10IN3O

Molecular Weight

315.11 g/mol

IUPAC Name

3-iodo-4-(3-methoxy-4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C10H10IN3O/c1-7-3-4-8(5-9(7)15-2)14-6-12-13-10(14)11/h3-6H,1-2H3

InChI Key

UPJPMFMYKBLYII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=C2I)OC

Origin of Product

United States

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